molecular formula C7H16ClN B14335333 N-(Chloromethyl)-N-propylpropan-1-amine CAS No. 98432-82-7

N-(Chloromethyl)-N-propylpropan-1-amine

Cat. No.: B14335333
CAS No.: 98432-82-7
M. Wt: 149.66 g/mol
InChI Key: HKGNFFDTYLFGTE-UHFFFAOYSA-N
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Description

N-(Chloromethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chloromethyl group attached to a nitrogen atom, which is further bonded to a propyl group and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Chloromethyl)-N-propylpropan-1-amine typically involves the chloromethylation of an amine precursor. One common method involves the reaction of propylamine with formaldehyde and hydrochloric acid, followed by chlorination. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)-N-propylpropan-1-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Amine oxides are the primary products.

    Reduction Reactions: Secondary amines are formed.

Scientific Research Applications

N-(Chloromethyl)-N-propylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Chloromethyl)-N-propylpropan-1-amine involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can form covalent bonds with various nucleophilic sites in biomolecules, leading to potential biological effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it could modify proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(Chloromethyl)-N-methylpropan-1-amine
  • N-(Chloromethyl)-N-ethylpropan-1-amine
  • N-(Chloromethyl)-N-butylpropan-1-amine

Uniqueness

N-(Chloromethyl)-N-propylpropan-1-amine is unique due to its specific combination of a chloromethyl group and a propyl chain attached to the nitrogen atom. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications.

Properties

CAS No.

98432-82-7

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

N-(chloromethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C7H16ClN/c1-3-5-9(7-8)6-4-2/h3-7H2,1-2H3

InChI Key

HKGNFFDTYLFGTE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCl

Origin of Product

United States

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